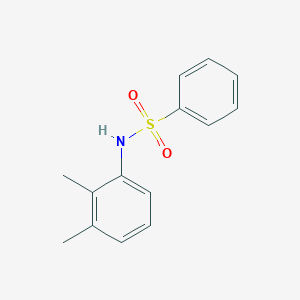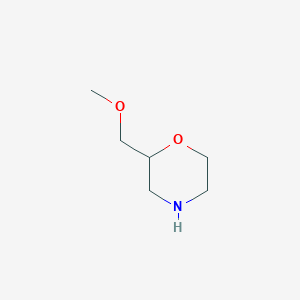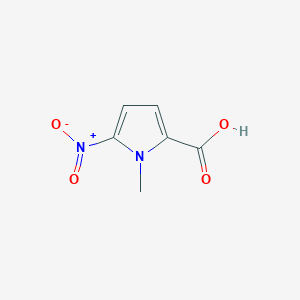
N-(2,3-dimethylphenyl)benzenesulfonamide
Descripción general
Descripción
N-(2,3-dimethylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C14H15NO2S . It has a molecular weight of 261.33900 .
Synthesis Analysis
N-(2,3-Dimethylphenyl)benzenesulfonamide can be synthesized by the reaction between 2,3-dimethylaniline and benzenesulfonyl chloride in aqueous basic medium . The compound can be further treated with various alkyl/aralakyl halides to yield new compounds .Molecular Structure Analysis
The molecular structure of N-(2,3-dimethylphenyl)benzenesulfonamide consists of two aromatic rings which are tilted relative to each other . The amino H atom is trans to one of the O atoms of the SO2 group .Chemical Reactions Analysis
N-(2,3-Dimethylphenyl)benzenesulfonamide can undergo various chemical reactions. For instance, it can react with alkyl/aralakyl halides to form new compounds .Aplicaciones Científicas De Investigación
Antibacterial and α-Glucosidase Inhibition : N-(2,3-dimethylphenyl)benzenesulfonamide derivatives have been synthesized and found to exhibit moderate to high antibacterial activity against Gram-positive and Gram-negative bacterial strains. Some derivatives also showed good inhibition of the α-glucosidase enzyme and varied cytotoxicity levels (Abbasi et al., 2016).
Structure and Potential Medicinal Applications : The structural analysis of N-(2,3-dimethylphenyl)benzenesulfonamide and its analogues has been conducted, revealing extensive intra- and intermolecular hydrogen bonds. These compounds are closely related to the fenamate class of nonsteroidal anti-inflammatory drugs (Siddiqui et al., 2008).
Biological Screening for Antimicrobial and Enzyme Inhibition : Synthesized N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide have been screened for antibacterial activity and enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes, exhibiting moderate to good activities (Aziz‐ur‐Rehman et al., 2014).
Antitumor Activity and Molecular Docking : Certain chlorinated benzenesulfonamide derivatives have shown excellent in vitro antitumor activity. Additionally, molecular docking and Density Functional Theory (DFT) calculations have been conducted to evaluate their potential interactions with biological targets (Fahim & Shalaby, 2019).
Synthesis and Antibacterial Potential : Various N-substituted derivatives of (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide have been synthesized, displaying potent antibacterial activities and moderate enzyme inhibitory properties (Abbasi et al., 2017).
Applications in Photodynamic Therapy for Cancer : A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has demonstrated their potential in photodynamic therapy for cancer treatment, owing to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-11-7-6-10-14(12(11)2)15-18(16,17)13-8-4-3-5-9-13/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLUYOWIZVRQSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)benzenesulfonamide | |
CAS RN |
126494-77-7 | |
| Record name | 2',3'-DIMETHYLBENZENESULFONANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1-Dimethylethyl [2-hydroxy-2-(1-naphthalenyl)ethyl]carbamate](/img/structure/B186628.png)

![4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid](/img/structure/B186630.png)




![4-[2-(4-Methyl-1-piperazinyl)ethoxy]benzenemethanamine](/img/structure/B186644.png)




